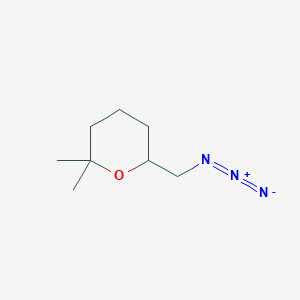![molecular formula C7H4ClNO2S2 B2786287 Thieno[2,3-c]pyridine-4-sulfonyl chloride CAS No. 1936220-93-7](/img/structure/B2786287.png)
Thieno[2,3-c]pyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-c]pyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 . It is a derivative of thieno[2,3-c]pyridine .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of a compound bearing the thieno[2,3-c]pyridine moiety, which was identified as a hit compound for inhibitors of the GRK2 kinase . The synthesis process involved a structure-driven optimization process .Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-c]pyridine core with a sulfonyl chloride functional group attached at the 4-position . The molecular weight of this compound is 233.695 Da .Wirkmechanismus
Target of Action
Thieno[2,3-c]pyridine-4-sulfonyl chloride is a compound that has been studied for its potential as a kinase inhibitor . Kinases are proteins that play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, the kinases, by mimicking ATP, the molecule that kinases usually bind to. This prevents the kinases from performing their normal function, thereby inhibiting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of kinases disrupts the signaling pathways they are involved in. This can have various downstream effects depending on the specific pathway and cell type. For example, it can lead to the inhibition of cell growth and proliferation, which is why kinase inhibitors are often studied for their potential as cancer therapeutics .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinases it inhibits and the signaling pathways these kinases are involved in. For example, if the inhibited kinases are involved in cell growth and proliferation, the result could be a decrease in these processes .
Vorteile Und Einschränkungen Für Laborexperimente
Thieno[2,3-c]pyridine-4-sulfonyl chloride has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity, which makes it a useful tool for studying the mechanisms of action of certain enzymes and proteins. However, this compound can also be toxic and unstable, which makes it difficult to handle in certain lab experiments. Additionally, this compound can be expensive to synthesize, which limits its availability for certain research projects.
Zukünftige Richtungen
Thieno[2,3-c]pyridine-4-sulfonyl chloride has several potential future directions for scientific research. One of the future directions is the development of new this compound derivatives with improved properties for various applications. Another future direction is the study of this compound in combination with other compounds for enhanced efficacy. Additionally, this compound can be studied for its potential use in other fields such as energy storage and catalysis.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. This compound has several advantages and limitations for lab experiments, and its future directions for scientific research include the development of new derivatives and the study of its potential use in other fields.
Synthesemethoden
Thieno[2,3-c]pyridine-4-sulfonyl chloride can be synthesized by several methods. One of the most commonly used methods is the reaction of 2-aminothiophene with 4-chloropyridine in the presence of phosphorus oxychloride. The reaction takes place at high temperature and yields this compound as the main product. Other methods include the reaction of 2-chlorothiophene with 4-aminopyridine and the reaction of 2-bromothiophene with 4-cyanopyridine.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-c]pyridine-4-sulfonyl chloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
Safety and Hazards
The safety data sheet for a similar compound, Pyridine-4-sulfonyl chloride, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
thieno[2,3-c]pyridine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-4-9-3-6-5(7)1-2-12-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSPXIKGVGKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=CC(=C21)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B2786204.png)




![3-(3-chlorophenyl)-5-[6-(4-methylphenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazole](/img/structure/B2786213.png)
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazole](/img/structure/B2786216.png)
![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2786217.png)
![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-(2-(4-chlorophenyl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2786219.png)

![N'-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2786221.png)
![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)
![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)